Product packaging for Vitexin2''-O-p-coumarate(Cat. No.:)

Vitexin2''-O-p-coumarate

Cat. No.: B2396494
M. Wt: 578.5 g/mol
InChI Key: FJGOEBQRHWKKJH-HORBVDEJSA-N
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Description

Vitexin2''-O-p-coumarate is a useful research compound. Its molecular formula is C30H26O12 and its molecular weight is 578.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26O12 B2396494 Vitexin2''-O-p-coumarate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2/b10-3+/t22-,26-,27+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGOEBQRHWKKJH-HORBVDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution of Vitexin 2 O P Coumarate

Vitexin (B1683572) 2''-O-p-coumarate is a flavonoid compound that has been identified in a variety of plant species. medchemexpress.commdpi.com As a derivative of vitexin, it belongs to a class of compounds known as C-glycosylated flavones. researchgate.netnih.gov Its natural distribution spans several plant families.

This compound has been isolated and identified in the following plants:

Trigonella foenum-graecum (Fenugreek): Vitexin 2''-O-p-coumarate has been isolated from the seeds of this plant, which belongs to the Leguminosae family. medchemexpress.comchemfaces.com

Terminalia citrina (Yellow Myrobalan): This species is another documented source of the compound. mdpi.com To date, this is the first report of Vitexin 2''-O-p-coumarate being found in the Terminalia genus. mdpi.com

Robinia pseudoacacia (Black Locust): The presence of Vitexin 2''-O-p-coumarate has been detected in the leaves of this tree. mdpi.com

Acer palmatum (Japanese Maple): Research has indicated the presence of vitexin and its derivatives, including Vitexin 2''-O-p-trans-coumarate, in this plant. researchgate.netresearchgate.net

Quantitative and Qualitative Accumulation Patterns Within Plant Tissues and Organs

The accumulation of Vitexin (B1683572) 2''-O-p-coumarate varies significantly between different plant parts and can be influenced by environmental conditions.

Research indicates a clear pattern of differential accumulation in various plant organs. For instance, in Trigonella foenum-graecum, the compound is specifically reported to be found in the seeds, where it was isolated from an ethyl acetate-soluble fraction of an ethanolic extract. medchemexpress.comchemfaces.com In contrast, studies on Terminalia citrina and Robinia pseudoacacia have identified the compound within the leaves. mdpi.commdpi.com

Metabolomic analysis of Terminalia citrina leaf extracts revealed that Vitexin 2''-O-p-coumarate is the second most abundant polyphenol identified. mdpi.com Its concentration differs depending on the extraction method, highlighting its solubility and distribution within the tissue matrix.

Table 1: Concentration of Vitexin 2''-O-p-coumarate in Terminalia citrina Leaf Extracts

Extraction SolventConcentration (%)
Aqueous2.31
Methanol0.55
Data sourced from an analysis of T. citrina leaf extracts. mdpi.com

Environmental stressors also play a role in the accumulation of this compound. A study on Robinia pseudoacacia leaves under drought conditions showed a significant upregulation of Vitexin 2''-O-p-coumarate. mdpi.com It was among the top four metabolites that showed the largest increase in response to drought stress, suggesting its involvement in the plant's defense mechanisms against abiotic stress. mdpi.com

Table 2: Summary of Natural Occurrence and Plant Part

Plant SpeciesPlant Part
Trigonella foenum-graecumSeeds
Terminalia citrinaLeaves
Robinia pseudoacaciaLeaves
Acer palmatumNot specified
This table summarizes the documented sources and specific organs where Vitexin 2''-O-p-coumarate has been identified. medchemexpress.commdpi.comchemfaces.commdpi.com

Biosynthetic Pathways and Metabolic Engineering Perspectives for Vitexin 2 O P Coumarate

Elucidation of Precursor Molecules and Key Enzymatic Steps

The biosynthesis of Vitexin (B1683572) 2''-O-p-coumarate is a convergence of two major plant metabolic pathways: the phenylpropanoid pathway and the flavonoid biosynthetic pathway. The process begins with primary metabolites and proceeds through a series of enzymatic reactions to build the final complex structure.

The core structure, the flavone (B191248) apigenin (B1666066), is synthesized via the well-established flavonoid pathway. This pathway utilizes precursor molecules from both the shikimate and acetate (B1210297) pathways. Phenylalanine serves as the initial precursor, which is converted to p-coumaroyl-CoA. Another precursor, malonyl-CoA, is derived from acetyl-CoA.

The key enzymatic steps leading to the apigenin core are:

Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

Chalcone Isomerase (CHI): Naringenin chalcone is then isomerized to naringenin, a flavanone.

Flavone Synthase (FNS): Naringenin is subsequently oxidized by FNS to produce the flavone apigenin.

Once the apigenin aglycone is formed, two additional key modifications occur:

C-glucosylation: Apigenin undergoes C-glycosylation, where a glucose molecule is attached to the 8-position of the A-ring, forming a carbon-carbon bond. This reaction is catalyzed by a specific UDP-dependent C-glucosyltransferase (CGT) , yielding vitexin (apigenin-8-C-glucoside).

Acylation: The final step is the acylation of the glucose moiety. The p-coumaroyl group, also derived from the phenylpropanoid pathway in the form of p-coumaroyl-CoA, is transferred to the 2''-hydroxyl group of the glucose on vitexin. This esterification is catalyzed by a specific acyltransferase , likely a type of coumaroyl-CoA-dependent acyltransferase, to produce Vitexin 2''-O-p-coumarate.

Table 1: Key Precursor Molecules for Vitexin 2''-O-p-coumarate Biosynthesis

Precursor MoleculeOriginating PathwayRole in Biosynthesis
PhenylalanineShikimate PathwayInitial precursor for the phenylpropanoid pathway, leading to the B-ring and C-ring of the flavonoid core and the p-coumaroyl group.
Malonyl-CoAAcetate PathwayProvides the building blocks for the A-ring of the flavonoid core.
p-Coumaroyl-CoAPhenylpropanoid PathwayKey intermediate for both the flavonoid core (via CHS) and the final acylation step.
UDP-glucoseCarbohydrate MetabolismGlucose donor for the C-glycosylation of apigenin to form vitexin.

Table 2: Key Enzymes in the Biosynthesis of Vitexin 2''-O-p-coumarate

EnzymeAbbreviationReaction Catalyzed
Chalcone SynthaseCHSCondensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone.
Chalcone IsomeraseCHIIsomerization of naringenin chalcone to naringenin.
Flavone SynthaseFNSOxidation of naringenin to apigenin.
C-glucosyltransferaseCGTTransfer of a glucose moiety from UDP-glucose to the 8-position of apigenin to form vitexin.
Acyltransferase-Transfer of a p-coumaroyl group from p-coumaroyl-CoA to the 2''-hydroxyl of the glucose moiety of vitexin.

Genetic Regulation of Biosynthesis and Accumulation

The biosynthesis of flavonoids, including Vitexin 2''-O-p-coumarate, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes (CHS, CHI, FNS, CGT, etc.) is controlled by a combination of developmental cues and environmental stimuli.

A primary regulatory mechanism involves the MBW complex , a protein complex consisting of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. This complex binds to specific promoter elements of the flavonoid biosynthetic genes, thereby activating their transcription and leading to the production of flavonoid compounds.

Environmental stress is a significant factor influencing the accumulation of Vitexin 2''-O-p-coumarate. For instance, studies on the black locust (Robinia pseudoacacia) have shown that drought stress leads to a significant upregulation and accumulation of Vitexin 2''-O-p-coumarate in the leaves. mdpi.com This suggests that the genes involved in its biosynthesis are stress-responsive. The signaling pathways that mediate this response likely involve phytohormones such as abscisic acid (ABA), which are known to orchestrate plant defenses against abiotic stress. mdpi.com The accumulation of this compound under stress highlights its potential role in plant defense mechanisms, possibly as an antioxidant to mitigate oxidative damage caused by reactive oxygen species (ROS). researchgate.net

Biotechnological Strategies for Enhanced Production

The complex structure and potential biological activities of Vitexin 2''-O-p-coumarate make it a target for biotechnological production. Several strategies can be employed to enhance its yield, moving beyond simple extraction from plant sources. google.com

Metabolic Engineering in Plants: This approach involves modifying the plant's own metabolic pathways to increase the production of the desired compound. This can be achieved by:

Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes in the pathway, such as the specific C-glucosyltransferase (CGT) and the acyltransferase, could channel metabolic flux towards the synthesis of Vitexin 2''-O-p-coumarate.

Downregulation of Competing Pathways: Suppressing genes of competing pathways that draw from the same precursor pools (e.g., lignin (B12514952) biosynthesis, which also uses p-coumaroyl-CoA) can increase the availability of precursors for flavonoid production.

Heterologous Production in Microorganisms: A powerful strategy involves transferring the entire biosynthetic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (yeast). This "microbial factory" approach offers several advantages, including rapid growth, controlled fermentation conditions, and scalability. The key steps include:

Gene Discovery: Identifying and isolating all the necessary genes for the pathway from a source plant like Trigonella foenum-graecum. medchemexpress.com

Pathway Reconstruction: Assembling the genes into an expression vector and transforming the microbial host.

Metabolic Optimization: Engineering the host's metabolism to ensure a sufficient supply of the required precursors like p-coumaroyl-CoA, malonyl-CoA, and UDP-glucose.

Plant Cell and Tissue Culture: In vitro cultivation of plant cells, tissues, or organs offers an alternative production platform.

Elicitation: Since the accumulation of Vitexin 2''-O-p-coumarate is enhanced by stress, applying "elicitors" (stress-mimicking molecules like jasmonic acid or salicylic (B10762653) acid) to plant cell suspension cultures could induce the expression of biosynthetic genes and significantly increase product yield.

Hairy Root Cultures: Genetically transformed hairy root cultures are known for their genetic stability and rapid growth, making them a promising system for the contained and continuous production of secondary metabolites.

Table 3: Biotechnological Strategies for Vitexin 2''-O-p-coumarate Production

StrategyApproachKey Considerations
Metabolic Engineering Overexpression of key biosynthetic genes (e.g., CGT, acyltransferase) in the native plant.Identification of rate-limiting steps; potential for unintended metabolic consequences.
Heterologous Production Transferring the entire biosynthetic pathway into microbial hosts like E. coli or yeast.Requires identification of all pathway genes; optimization of precursor supply in the host.
Plant Cell/Tissue Culture Using elicitors in cell suspension or hairy root cultures to induce biosynthesis.Optimization of culture conditions and elicitor treatment; scalability of the culture system.

In Vitro Pharmacological and Mechanistic Investigations of Vitexin 2 O P Coumarate

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Vitexin (B1683572) 2''-O-p-coumarate is recognized for its antioxidant activities and its capacity to modulate pathways associated with oxidative stress. biosynth.comresearchgate.net The compound has been identified as a key metabolite in plants subjected to drought conditions, suggesting its role in mitigating cellular oxidative damage. mdpi.com Its mode of action includes direct radical scavenging and providing protective effects against cellular damage induced by reactive oxygen species. biosynth.comresearchgate.net

Direct Radical Scavenging Assays (e.g., DPPH, ABTS)

Table 1: Radical Scavenging Activity of Plant Extracts Containing Vitexin 2''-O-p-coumarate

Plant Source Assay Finding
Ephedra foeminea ABTS The methanolic extract, containing Vitexin 2''-O-p-coumarate, demonstrated the most potent radical scavenging activity among various solvent extracts. researchgate.net
Acalypha indica DPPH Extracts containing a profile of five flavonoids, including Vitexin 2''-O-p-coumarate, showed positive DPPH radical scavenging activity. researchgate.net

Superoxide (B77818) Radical Inhibition

The inhibition of superoxide radicals is a critical mechanism for cellular protection against oxidative stress. Research has indicated that plant species containing Vitexin 2''-O-p-coumarate, such as Crataegus pinnatifida, exhibit activity against the superoxide radical, suggesting a potential role for this compound in neutralizing this specific reactive oxygen species. zenodo.org

Intracellular ROS Scavenging Efficacy (e.g., in Human Dermal Fibroblasts)

The protective effects of Vitexin 2''-O-p-coumarate against oxidative stress have been observed in human cell lines. In studies involving human embryonic lung fibroblasts (2BS cells), Vitexin 2''-O-p-trans-coumarate was found to strongly promote cell proliferation following induced oxidative stress from hydrogen peroxide (H2O2). medchemexpress.com This finding suggests that the compound not only scavenges ROS but also supports cellular recovery and growth after an oxidative insult.

Amelioration of H2O2-Mediated Oxidative Injury

Direct evidence supports the role of Vitexin 2''-O-p-coumarate in counteracting oxidative damage mediated by hydrogen peroxide (H2O2). researchgate.net The compound exhibits a protective influence against H2O2-induced injury, helping to preserve cellular integrity and function. researchgate.net This protective action is further demonstrated by its ability to promote the proliferation of human fibroblast cells that have been subjected to H2O2-induced stress. medchemexpress.com

Table 2: Summary of Cellular Effects in Ameliorating Oxidative Injury

Cellular Model Stressor Observed Effect of Vitexin 2''-O-p-coumarate
General H2O2 Exerts a protective influence against mediated oxidative injury. researchgate.net
Human Embryonic Lung Fibroblasts (2BS) H2O2 Strongly promotes cell proliferation after induced stress. medchemexpress.com

Anti-inflammatory Modulatory Effects

In addition to its antioxidant properties, Vitexin 2''-O-p-coumarate is recognized for its potential anti-inflammatory effects. biosynth.comscribd.com Scientific exploration of this compound is ongoing to characterize its capacity to modulate biological processes involved in inflammation. biosynth.com The parent flavonoid, vitexin, has been shown to exert anti-inflammatory activity by reducing the release of pro-inflammatory mediators and inhibiting key signaling pathways such as p38, ERK1/2, and JNK, which are integral to the inflammatory response. nih.gov

Inhibition of Nitric Oxide (NO) Production in Stimulated Macrophages

Current scientific literature available through targeted searches does not provide specific experimental data on the inhibition of nitric oxide (NO) production in stimulated macrophages by the isolated compound Vitexin 2''-O-p-coumarate.

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α)

There is no direct experimental evidence in the reviewed literature detailing the modulation of pro-inflammatory cytokines such as TNF-α by pure Vitexin 2''-O-p-coumarate. While studies may exist for the parent compound, vitexin, or for plant extracts containing this molecule, such data is outside the scope of this specific analysis.

Impact on Nuclear Factor-kappa B (NF-κB) Translocation Pathways

Specific studies detailing the impact of isolated Vitexin 2''-O-p-coumarate on NF-κB translocation pathways were not identified in the performed searches. Research on related flavonoids suggests this is a common anti-inflammatory mechanism, but direct evidence for this specific coumarate ester is not presently available.

Cellular Proliferation Modulation

Promotion of 2BS Cell Proliferation under H2O2-Induced Conditions

Vitexin 2''-O-p-coumarate has been identified as a potent promoter of cell proliferation in human embryonic lung fibroblast (2BS) cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). nih.govmedchemexpress.combiocrick.comlabshake.com In a key study, this compound was isolated from an ethanolic extract of the seeds of Trigonella foenum-graecum (fenugreek). nih.gov The research demonstrated that among ten isolated flavonoids, Vitexin 2''-O-p-coumarate (referred to as compound 9 in the study) strongly promoted the proliferation of 2BS cells that were damaged by H₂O₂. nih.govchemfaces.com This finding highlights a significant cytoprotective and regenerative potential under conditions of oxidative injury. researchgate.net

Table 1: Effect of Flavonoids from Trigonella foenum-graecum on H₂O₂-Induced 2BS Cell Proliferation

Compound Number Compound Name Effect on Proliferation
8 Orientin-2''-O-p-trans-coumarate Strong Promotion
9 Vitexin-2''-O-p-trans-coumarate Strong Promotion

Data sourced from Wang G.R., et al., Journal of Natural Medicines, 2010. nih.gov

Enzyme Inhibition Studies Relevant to Cellular Metabolism

Specific in vitro studies detailing the inhibitory effects of isolated Vitexin 2''-O-p-coumarate on key enzymes relevant to cellular metabolism have not been identified in the current body of literature. While its mode of action is suggested to involve the modulation of enzyme functions, specific targets and inhibitory concentrations are not documented. biosynth.com

Antimicrobial Potency and Underlying Mechanisms (e.g., against Escherichia coli)

While Vitexin 2''-O-p-coumarate has been identified as a phytochemical constituent in plant extracts that exhibit antimicrobial activity against Escherichia coli, research on the antimicrobial potency of the isolated compound itself is not available. nih.govunimi.itresearchgate.netmdpi.com The observed effects in these studies are attributed to the synergistic action of all compounds within the extract rather than to this single molecule.

Other Documented In Vitro Bioactivities and Their Molecular Underpinnings

Vitexin 2''-O-p-coumarate, a flavonoid glycoside, has been the subject of various in vitro studies to elucidate its biological activities and the underlying molecular mechanisms. Research has primarily focused on its effects on cell proliferation in the context of oxidative stress, as well as its antioxidant and potential antibacterial properties. These investigations have begun to shed light on the compound's interactions with cellular and molecular pathways.

One of the most consistently reported in vitro activities of Vitexin 2''-O-p-coumarate is its ability to promote cell proliferation, particularly under conditions of oxidative stress. chemfaces.comhoelzel-biotech.commedchemexpress.commedchemexpress.com A key study demonstrated that this compound strongly promotes the proliferation of 2BS cells that have been challenged with hydrogen peroxide (H₂O₂). chemfaces.com This suggests a protective role against oxidative damage, which can otherwise impede cell growth and viability. The molecular basis for this observation is likely linked to its inherent antioxidant capabilities.

The mode of action for Vitexin 2''-O-p-coumarate is thought to involve several biochemical pathways, including direct antioxidant activity and the modulation of enzyme functions and cellular signaling cascades. biosynth.com As a bioactive flavonoid derivative, it is believed to exert protective effects against oxidative stress, thereby contributing to cellular homeostasis. biosynth.com The esterification of vitexin with p-coumaric acid is thought to enhance these biochemical properties. biosynth.com

Antioxidant and Radical Scavenging Activity

The antioxidant properties of Vitexin 2''-O-p-coumarate are a cornerstone of its observed in vitro effects. It is suggested to have a protective influence against H₂O₂-mediated oxidative injury by neutralizing free oxygen radicals. researchgate.net This activity is crucial for protecting cellular components from damage. Furthermore, the compound is thought to offer protection to antioxidant enzymes, which are essential for the cell's endogenous defense against reactive oxygen species (ROS). researchgate.net The antioxidant and radical scavenging abilities of Vitexin 2''-O-p-coumarate have been noted in various studies. semanticscholar.org

In Vitro Bioactivity Experimental Model Observed Effect Proposed Molecular Underpinning
Cell Proliferation 2BS cells treated with H₂O₂Strongly promotes cell proliferationMitigation of oxidative stress-induced damage, allowing for normal cell growth cycles. chemfaces.com
Antioxidant Activity Chemical assaysNeutralization of free oxygen radicalsDirect scavenging of reactive oxygen species and protection of endogenous antioxidant enzymes. researchgate.net
Antibacterial Activity Escherichia coliPotential inhibitory activityThe precise molecular mechanism has not been fully elucidated but is a recognized activity of some flavonoids.

Potential Antibacterial Effects

In addition to its cytoprotective and antioxidant roles, Vitexin 2''-O-p-coumarate has been identified in plant extracts that exhibit antibacterial properties. For instance, it is a known constituent of plants that have been traditionally used against infections. tripod.comscribd.com Studies on extracts containing this compound have shown inhibitory activity against bacteria such as Escherichia coli. researchgate.netmdpi.com While these findings are promising, further research is required to determine the specific antibacterial spectrum and molecular mechanisms of isolated Vitexin 2''-O-p-coumarate. The general mechanisms by which flavonoids exert antibacterial effects can include the inhibition of bacterial enzymes, disruption of microbial membranes, and interference with bacterial nucleic acid synthesis.

In Vivo Pharmacological Efficacy in Animal Models Investigating Vitexin 2 O P Coumarate

Investigational Animal Models for Oxidative Stress Reduction

Direct in vivo studies using animal models to specifically evaluate the oxidative stress-reducing capabilities of isolated Vitexin (B1683572) 2''-O-p-coumarate are not extensively detailed in publicly available scientific literature. However, research into its chemical properties and the effects of related compounds suggests a strong potential for such activity.

Vitexin 2''-O-p-coumarate is recognized for its antioxidant activity, a mode of action that involves modulating enzyme functions and interacting with cellular signaling pathways to protect against oxidative stress. biosynth.com This biochemical property lays the groundwork for its potential therapeutic applications. biosynth.com In vitro studies have shown that both vitexin and its derivative, vitexin-2″-O-p-trans-coumarate, exhibit a protective influence against oxidative injury mediated by hydrogen peroxide (H₂O₂) and can protect antioxidant enzymes. nih.govresearchgate.net Further cell-based research has demonstrated that Vitexin 2''-O-p-coumarate strongly promotes the proliferation of 2BS cells that have been subjected to H₂O₂-induced stress. biocrick.com

While these findings point to the compound's antioxidant potential, they are not substitutes for dedicated animal model studies. The broader category of flavonoids, to which this compound belongs, is known for efficacy in scavenging free radicals and mitigating oxidative stress, which is often associated with chronic diseases and aging. researchgate.net

Assessment of Anti-inflammatory Responses in Animal Systems

The in vivo anti-inflammatory effects of Vitexin 2''-O-p-coumarate have been primarily investigated through studies of complex extracts rather than the isolated compound itself. The compound is a known constituent of Fenugreek (Trigonella foenum-graecum), a plant with recognized medicinal properties. google.comscribd.com

One relevant study investigated the effects of a Fenugreek seed polyphenol extract (FSPE) in a rat model of bleomycin-induced pulmonary fibrosis, a condition characterized by significant inflammation and oxidative damage. academicjournals.org In this model, the administration of FSPE demonstrated significant anti-inflammatory and anti-oxidative effects. academicjournals.org

The table below summarizes key findings from the study on the Fenugreek extract.

Animal ModelInduced ConditionExtract AdministeredKey Findings
Male Wistar RatsBleomycin-induced lung fibrosisFenugreek Seed Polyphenol Extract (FSPE)Significantly reduced malondialdehyde (MDA), a marker of oxidative stress. academicjournals.org
Male Wistar RatsBleomycin-induced lung fibrosisFenugreek Seed Polyphenol Extract (FSPE)Significantly increased Total Antioxidant Status (TAS). academicjournals.org

It is important to note that while Vitexin 2''-O-p-coumarate is a component of this extract, these results reflect the synergistic action of all constituent polyphenols and cannot be attributed solely to this single compound. Computational network pharmacology studies also predict anti-inflammatory activity for Vitexin 2''-O-p-coumarate, further suggesting its potential, though this does not constitute in vivo evidence. scribd.com

Studies on Metabolic Homeostasis and Related Parameters in Animal Models

Research into the effects of Vitexin 2''-O-p-coumarate on metabolic homeostasis in animal models is primarily linked to its presence in Fenugreek extracts. Fenugreek has been studied for its anti-hyperglycemic properties and its ability to modulate metabolic parameters in diabetic animal models. mdpi.com These extracts are known to contain a variety of bioactive compounds, including Vitexin 2''-O-p-coumarate. google.com

Studies on diabetic rats have shown that Fenugreek extracts can improve insulin (B600854) signaling and sensitivity. mdpi.com For instance, research using a methanolic seed extract of Trigonella foenum-graecum in albino rats demonstrated significant effects on blood glucose and incretin (B1656795) hormones following an oral glucose tolerance test (OGTT). phcogj.com

The data below from an OGTT study in albino rats highlights the effects of a Fenugreek seed extract.

Animal ModelExtract AdministeredParameter MeasuredOutcome
Albino RatsTrigonella foenum graecum seed extractBlood GlucoseSignificant reduction at 45 minutes post-glucose load. phcogj.com
Albino RatsTrigonella foenum graecum seed extractGastric Inhibitory Polypeptide (GIP)Significant increase at 45 minutes post-glucose load. phcogj.com
Albino RatsTrigonella foenum graecum seed extractGlucagonSignificant reduction at 15 and 45 minutes post-glucose load. phcogj.com

These findings suggest that extracts containing Vitexin 2''-O-p-coumarate can positively influence metabolic regulation. However, the specific contribution of Vitexin 2''-O-p-coumarate to these observed effects has not been isolated in these in vivo studies. A patent for compositions derived from Fenugreek claims their utility in affecting metabolism and homeostasis in mammals, listing vitexin-2'-o-p-coumarate as a potential constituent. google.com

Impact on Specific Biological Systems and Organ Function in Animal Models

The impact of Vitexin 2''-O-p-coumarate on specific organ functions in animal models is an area that warrants more focused investigation. The most relevant data comes from a study on the protective effects of a Fenugreek seed polyphenol extract on lung tissue in an animal model of pulmonary fibrosis. academicjournals.org

In a study using male Wistar rats, lung injury was induced by the toxic agent bleomycin. The subsequent administration of the Fenugreek extract, which contains a variety of polyphenols including likely Vitexin 2''-O-p-coumarate, showed a protective effect on the lungs by mitigating inflammation and oxidative damage. academicjournals.org This suggests a potential role for the extract's components in protecting organ systems from toxic insults.

While the parent compound, vitexin, has been studied for its protective effects on various organs, including the liver and brain in animal models, similar dedicated studies on its coumarate derivative are not readily found in the literature. researchgate.netresearchgate.net The potential for Vitexin 2''-O-p-coumarate to modulate biological processes provides a foundation for future clinical applications, but further research, particularly in in vivo systems, is required to validate these possibilities. biosynth.comresearchgate.net

Structure Activity Relationships Sar and Derivative Studies of Vitexin 2 O P Coumarate

Correlations between Molecular Structural Features and Observed Biological Activities

Vitexin (B1683572) 2''-O-p-coumarate is a complex flavonoid glycoside formed through the esterification of vitexin with p-coumaric acid. biosynth.com Its biological activity is a composite of the contributions from its core flavonoid structure, the C-glycosidic linkage, and the attached p-coumarate group.

The foundational structure is the flavone (B191248) apigenin (B1666066), linked to a glucose molecule. Flavonoids, as a class, are known for a variety of pharmacological activities which are dependent on their structure. nih.gov Key features of the flavonoid skeleton responsible for bioactivity include the number and position of hydroxyl (-OH) groups, which are crucial for antioxidant effects through scavenging free radicals and chelating metal ions. nih.govnih.gov In the parent compound, vitexin, the polyhydroxylated structure is a significant contributor to its biological effects, with the radical scavenging ability of its hydroxyl groups following the order of 4′-OH > 7-OH > 5-OH. mdpi.com

The C-glycosidic bond, where the glucose is attached to the apigenin core at the 8-position, is more stable to hydrolysis than O-glycosidic bonds, which may influence the compound's bioavailability and metabolism. One of the most distinct reported activities of Vitexin 2''-O-p-coumarate is its ability to strongly promote the proliferation of 2BS cells that have been subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). biocrick.commedchemexpress.comchemfaces.com This suggests a potent cytoprotective or regenerative capability under conditions of oxidative damage, a function likely arising from the synergistic action of the antioxidant flavonoid core and the appended p-coumarate moiety. biosynth.com

Influence of the p-coumarate Moiety on Bioactivity Profile

The addition of a p-coumarate group via an ester linkage to the 2''-position of the glucose moiety significantly modulates the molecule's bioactivity profile. biosynth.com p-Coumaric acid itself is a well-known phenolic acid with a range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. banglajol.inforesearchgate.netmdpi.com Its presence as a substituent enhances the parent molecule's biochemical properties. biosynth.com

Studies on other acylated flavonoids provide strong evidence for the role of the p-coumaroyl group. For instance, a comparative study on tiliroside, a flavonoid bearing a p-coumaroyl moiety, showed it to have much greater antioxidant and cytoprotective activities than its non-acylated counterpart, astragalin. nih.gov The p-coumaroyl group was found to enhance bioactivity by:

Improving Electron-Transfer (ET) and Hydrogen-Atom-Transfer (HAT) pathways , which are critical mechanisms for neutralizing free radicals. nih.gov

Enhancing Fe²⁺-chelating ability , which helps prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov

Comparative Analysis with Parent Vitexin and Related Flavonoids (e.g., Vicenin-2, Isovitexin)

The bioactivity of Vitexin 2''-O-p-coumarate is best understood when compared to its parent compound, vitexin, and its isomers and related flavonoids, isovitexin (B1672635) and vicenin-2. While all share the same apigenin core, differences in the position and number of glycosidic and other attachments lead to distinct biological profiles.

Vitexin (Apigenin-8-C-glucoside): The parent compound exhibits a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and anti-hyperalgesic properties. researchgate.net It has also shown antiplatelet and α-amylase inhibitory activity. nih.gov

Isovitexin (Apigenin-6-C-glucoside): As an isomer of vitexin, it shares many biological activities, such as antioxidant, anti-inflammatory, and anticancer effects. mdpi.comresearchgate.net It is also recognized for its antihyperglycemic action by inhibiting α-glucosidase. targetmol.com Unlike vitexin, some studies suggest isovitexin can inhibit pancreatic lipase (B570770). nih.gov

Vicenin-2 (Apigenin-6,8-di-C-glucoside): This compound, featuring two glucose units, is noted for its potent anti-inflammatory effects, mediated by reducing nitric oxide and TNF-α production and regulating NF-κB. researchgate.netacs.org It also possesses significant antioxidant, anti-glycation, and wound-healing properties, the latter by enhancing fibroblast proliferation and migration. nih.govresearchgate.net

In comparison, the primary reported activity for Vitexin 2''-O-p-coumarate is more specific: the strong promotion of cell proliferation following oxidative damage. chemfaces.com While it is presumed to have antioxidant activity due to its structure, its profile appears distinct from the broader anti-inflammatory and anticancer activities emphasized for vitexin, isovitexin, and vicenin-2. biosynth.com The p-coumarate ester appears to direct the molecule's function towards cytoprotection and cellular recovery.

Interactive Data Table: Comparative Biological Activities

Compound Key Biological Activities
Vitexin 2''-O-p-coumarate Strongly promotes cell proliferation after H₂O₂-induced oxidative stress biocrick.commedchemexpress.comchemfaces.com; Antioxidant biosynth.com.
Vitexin Antioxidant, anti-inflammatory, anticancer, neuroprotective researchgate.net; Antiplatelet, α-amylase inhibitor nih.gov.
Isovitexin Antioxidant, anti-inflammatory, anticancer mdpi.comresearchgate.net; Antihyperglycemic (α-glucosidase inhibitor) targetmol.com; Pancreatic lipase inhibitor nih.gov.
Vicenin-2 Potent anti-inflammatory (inhibits NO, TNF-α) researchgate.netacs.org; Antioxidant, anti-glycation researchgate.net; Wound healing (promotes cell proliferation and migration) nih.gov.

Design and Synthesis of Analogues for Targeted Bioactivity Enhancement

Modifying the structure of flavonoids is a key strategy for improving their therapeutic potential by enhancing bioavailability, solubility, or target specificity. tamu.eduscielo.br While specific synthetic analogues of Vitexin 2''-O-p-coumarate are not widely reported, strategies applied to its parent compound, vitexin, and other flavonoids illustrate potential pathways for its derivatization.

One successful approach is enzymatic glycosylation . For example, vitexin has been enzymatically converted to novel fructosylated glycosides. nih.govrsc.org This modification led to a significant increase in aqueous solubility (over 100-fold) and enhanced anti-tumor activity against human breast cancer cells compared to the parent vitexin. nih.gov This demonstrates that adding further sugar moieties can be a viable method for improving both the physicochemical properties and biological efficacy of C-glycosylflavones.

Chemical synthesis offers another route to novel analogues. General strategies for flavonoid modification that could be applied to Vitexin 2''-O-p-coumarate include:

Alkylation or Alkenylation: The targeted modification of hydroxyl groups can increase the drugability of flavonoids. Synthesizing flavonoid derivatives with ether linkages has been shown to produce analogues with improved in vitro anticancer activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The flavonoid skeleton can be used as a template to design and synthesize novel heterocyclic analogues with significantly enhanced and more specific activities, such as improved antiplatelet function. mdpi.comresearchgate.net

Acylation with other Phenolic Acids: Similar to the existing p-coumarate group, esterification with other phenolic acids (e.g., gallic acid, ferulic acid) could be explored to create analogues with different antioxidant or anti-inflammatory profiles. scielo.br

The goal of these synthetic modifications is to fine-tune the molecule's properties to enhance a desired biological effect, such as its cytoprotective or proliferative-promoting activity, while potentially improving its delivery and stability in a biological system.

Synergistic Interactions of Vitexin 2 O P Coumarate with Other Phytochemicals

Identification of Synergistic Combinations within Natural Extracts

While direct experimental studies quantifying the synergistic interactions of isolated Vitexin (B1683572) 2''-O-p-coumarate with other specific phytochemicals are not extensively documented in the current scientific literature, its co-occurrence with other bioactive compounds in several plant species suggests the potential for such interactions. The activity of a whole plant extract is often considered to be the result of the synergistic effects of its various components tripod.com.

Below is a table of phytochemicals that co-occur with Vitexin 2''-O-p-coumarate in selected natural extracts, suggesting potential for synergistic interactions.

Natural Extract SourceCo-occurring Phytochemical ClassSpecific Co-occurring Compounds
Trigonella foenum-graecum (Fenugreek) SeedsFlavonoidsOrientin, Quercetin, Luteolin (B72000), Isovitexin (B1672635), Vicenin-2
SaponinsDiosgenin, Yamogenin
AlkaloidsTrigonelline
Acalypha indicaFlavonoidsPalasitrin, Isorhamnetin 3-(3",6"-di-p-coumarylglucoside), Peucenin, Sulfuretin
Phenolic CompoundsQuinic acid
OtherTannins, Triterpenoids, Alkaloids

Mechanistic Basis of Observed Synergistic Effects

While specific mechanistic studies on Vitexin 2''-O-p-coumarate are limited, the general principles of phytochemical synergy offer a framework for understanding its potential interactions. The antioxidant effects of Vitexin and its derivatives, including Vitexin 2''-O-p-coumarate, are known to have a protective influence against oxidative injury by neutralizing free oxygen radicals and protecting antioxidant enzymes researchgate.net. When combined with other antioxidants, a synergistic effect can be achieved through several mechanisms.

One proposed mechanism is the regeneration of other antioxidants. For instance, a more potent antioxidant can regenerate a less potent one after it has been oxidized in the process of neutralizing a free radical, allowing it to continue to exert its antioxidant effect. Furthermore, different phytochemicals may target different types of free radicals or act in different cellular compartments (e.g., aqueous vs. lipid phases), providing a broader spectrum of antioxidant protection.

In the context of anti-inflammatory action, different compounds can modulate different pathways. For example, one compound might inhibit the activity of a pro-inflammatory enzyme, while another could suppress the expression of inflammatory genes. The combination of luteolin and tangeretin, for instance, has been shown to produce synergistic anti-inflammatory effects in stimulated macrophages sci-hub.box. Given that Vitexin 2''-O-p-coumarate is found alongside flavonoids like luteolin in some plants, it is plausible that they could act on different targets within the inflammatory cascade to produce a synergistic effect.

Implications for Botanical Formulations and Complex Phytochemical Mixtures

The understanding of synergistic interactions involving Vitexin 2''-O-p-coumarate has significant implications for the development of botanical formulations and the standardization of complex phytochemical mixtures. The recognition that the therapeutic efficacy of an herbal remedy may not be due to a single active compound but rather a combination of constituents underscores the importance of using whole plant extracts or carefully formulated mixtures.

For botanical formulations, this knowledge can guide the development of more effective products. By identifying and combining phytochemicals that act synergistically, it may be possible to create formulations with enhanced therapeutic effects at lower concentrations of individual compounds. This could potentially lead to improved safety profiles and reduced side effects.

In the context of complex phytochemical mixtures, an understanding of synergy is crucial for quality control and standardization. Instead of focusing on a single "active" marker compound, it may be more relevant to quantify a range of interacting compounds to ensure the consistent efficacy of a botanical product. The synergistic potential of combinations of plants, such as Nigella sativa L. and Trigonella foenum-graecum, is being explored for therapeutic purposes, highlighting the importance of studying these complex interactions researchgate.netscribd.com.

Further research into the synergistic interactions of Vitexin 2''-O-p-coumarate with other phytochemicals is warranted to fully elucidate its therapeutic potential and to inform the rational design of next-generation botanical medicines.

Role of Vitexin 2 O P Coumarate in Plant Physiology and Environmental Responses

Biosynthesis and Accumulation in Response to Abiotic Stress (e.g., drought)

Plants dynamically alter their metabolic processes in response to environmental hardships like drought. One notable adaptation is the increased synthesis and accumulation of specific secondary metabolites, including Vitexin (B1683572) 2''-O-p-coumarate.

Research on the black locust (Robinia pseudoacacia) under drought conditions has provided significant insights into this phenomenon. A metabolomic analysis identified 245 flavonoid compounds, with 91 showing differential expression under drought treatments. mdpi.com In this study, Vitexin 2''-O-p-coumarate was identified as one of the top four metabolites with the most significant upregulation in response to drought stress. mdpi.com This suggests that drought conditions trigger specific biosynthetic pathways leading to the increased production of this compound as a protective measure. mdpi.com

The biosynthesis of coumarins, a class of compounds related to the p-coumarate moiety of Vitexin 2''-O-p-coumarate, is known to be regulated by abiotic factors, including water status. nih.gov Drought stress has been shown to induce a marked accumulation of coumarins in various plants, indicating an adaptive mechanism to cope with fluctuating and challenging environments. nih.gov While the precise biosynthetic pathway of Vitexin 2''-O-p-coumarate is complex, it is understood to be part of the broader phenylpropanoid pathway, which is a central route for the synthesis of a wide range of plant secondary metabolites in response to stress.

Contributions to Plant Defense Mechanisms and Stress Adaptation

Vitexin 2''-O-p-coumarate is integral to a plant's defense arsenal, primarily through its antioxidant capabilities and its role in maintaining cellular integrity during stress.

Environmental stressors like drought lead to the excessive production of reactive oxygen species (ROS) in plant tissues. mdpi.com ROS are highly oxidative compounds that can damage vital cellular components like membranes, which can ultimately lead to cell death. mdpi.com Flavonoids, including Vitexin 2''-O-p-coumarate, are crucial in mitigating this damage. They directly neutralize ROS and inhibit lipid peroxidation, thereby protecting cell membrane integrity. mdpi.com Vitexin 2''-O-p-coumarate, in particular, has been noted for its anti-ROS protective influence against oxidative injury and its ability to neutralize free oxygen radicals. researchgate.net

Metabolomic Shifts and Adaptive Strategies in Plant Systems under Environmental Challenge

Under environmental challenges, plants undergo significant shifts in their metabolome as part of a broader adaptive strategy. The study of these metabolic adjustments provides a snapshot of the plant's response to stress at a molecular level.

Metabolomic profiling of black locust leaves subjected to moderate and extreme drought revealed significant changes in their flavonoid content. mdpi.com Vitexin 2''-O-p-coumarate was among the metabolites showing the largest upregulation, highlighting its importance in the plant's adaptive response. mdpi.com The accumulation of such flavonoids is a key strategy for plants to enhance their stress resistance. mdpi.com

These metabolomic shifts are not isolated events but are part of a coordinated response involving various physiological and biochemical adjustments. For instance, under drought, plants also accumulate osmoregulatory substances to maintain osmotic balance and regulate plant hormones to manage growth and defense responses. mdpi.com The increased production of Vitexin 2''-O-p-coumarate, therefore, is a component of a multi-level defense system that plants have evolved to adapt to environmental stress. mdpi.com

The following table details the upregulation of key metabolites in Black Locust (Robinia pseudoacacia) leaves under drought stress, as identified in a metabolomics study.

MetaboliteLevel of UpregulationRole in Stress Response
Vitexin 2''-O-p-coumarate Among the top four most upregulatedAntioxidant, Plant Defense
6-Hydroxyflavone Among the top four most upregulatedFlavonoid, Antioxidant
Dihydromyricetin Among the top four most upregulatedFlavonoid, Antioxidant
Procyanidin B3 Among the top four most upregulatedFlavonoid, Antioxidant

Q & A

Q. What are the established methods for isolating Vitexin 2''-O-p-coumarate from natural sources?

Vitexin 2''-O-p-coumarate is primarily isolated from fenugreek (Trigonella foenum-graecum) seeds using solvent extraction followed by chromatographic purification. Ethanol or methanol-based extraction is commonly employed to solubilize phenolic compounds, with subsequent fractionation via column chromatography (e.g., silica gel or Sephadex LH-20). High-performance liquid chromatography (HPLC) is recommended for final purification to achieve >95% purity, as validated by UV-Vis and mass spectrometry .

Q. How is the structural integrity of purified Vitexin 2''-O-p-coumarate confirmed?

Structural validation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the flavone backbone and coumaroyl substitution pattern.
  • Mass Spectrometry (MS) : High-resolution MS (HR-MS) to verify the molecular formula (C₃₀H₂₆O₁₂, MW 578.52) and fragmentation patterns.
  • UV-Vis Spectroscopy : Absorption peaks at 270 nm (flavone) and 310 nm (coumaroyl moiety) .

Q. What in vitro assays are used to assess its proliferative effects under oxidative stress?

The compound’s proliferative activity is typically tested on human diploid fibroblast cells (e.g., 2BS cells) exposed to H₂O₂-induced oxidative stress. Key steps include:

  • Pre-treatment with Vitexin 2''-O-p-coumarate (1–50 μM) for 24 hours.
  • Induction of oxidative stress with H₂O₂ (100–200 μM).
  • Quantification of cell viability via MTT or CCK-8 assays, with parallel measurement of ROS levels using DCFH-DA fluorescence .

Advanced Research Questions

Q. How to design experiments to elucidate its mechanism in modulating oxidative stress pathways?

  • Pathway Analysis : Use Western blotting or qPCR to evaluate Nrf2 activation and downstream targets (e.g., HO-1, SOD) in H₂O₂-treated cells. Knockdown models (siRNA/shRNA) can confirm Nrf2 dependency .
  • ROS Scavenging Assays : Combine fluorescent probes (e.g., DCFH-DA) with inhibitors of specific ROS sources (e.g., NADPH oxidase) to identify primary targets .
  • Transcriptomic Profiling : RNA-seq to map global gene expression changes, focusing on antioxidant and proliferative pathways .

Q. How to resolve contradictions between studies reporting proliferative vs. inhibitory effects?

  • Dose-Response Analysis : Test a broader concentration range (e.g., 0.1–100 μM) to identify biphasic effects (proliferation at low doses vs. cytotoxicity at high doses).
  • Cell Line Specificity : Compare effects across multiple cell types (e.g., cancer vs. normal cells) to contextualize its role. For instance, it promotes 2BS fibroblast proliferation but inhibits hepatocellular carcinoma (HCC) growth via JNK-mediated apoptosis .
  • Metabolomic Context : Assess cellular redox status (e.g., GSH/GSSG ratio) and metabolic profiling to determine if outcomes depend on baseline oxidative stress .

Q. What strategies are effective for studying synergistic interactions with other antioxidants?

  • Combinatorial Screening : Use factorial design experiments to test interactions with ascorbic acid, quercetin, or other flavonoids. Measure additive/synergistic effects via Chou-Talalay analysis.
  • Network Pharmacology : Build interaction networks (e.g., STRING, KEGG) to identify shared targets (e.g., Nrf2, NLRP3) and validate via co-treatment assays .
  • In Vivo Models : Administer combinations in rodent models of oxidative stress (e.g., LPS-induced lung injury) and compare biomarkers (e.g., IL-1β, TNF-α) .

Methodological Considerations

Q. How to ensure reproducibility in biological assays involving Vitexin 2''-O-p-coumarate?

  • Standardized Protocols : Adopt validated cell lines (e.g., ATCC-certified 2BS) and pre-treat with consistent H₂O₂ concentrations.
  • Batch Consistency : Characterize each compound batch via HPLC and NMR to confirm purity (>95%) and structural stability .
  • Negative Controls : Include vehicle-only controls and ROS scavengers (e.g., NAC) to distinguish compound-specific effects .

Q. What analytical approaches are recommended for studying its pharmacokinetics?

  • LC-MS/MS Quantification : Use stable isotope-labeled internal standards (e.g., deuterated vitexin) for plasma/tissue sample analysis.
  • Pharmacokinetic Modeling : Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life in rodent models .

Data Contradiction and Validation

Q. How to address discrepancies in reported antioxidant vs. pro-oxidant effects?

  • Redox Titration Assays : Measure the compound’s electron-donating capacity via DPPH or FRAP assays at physiological pH.
  • Context-Dependent Analysis : Test effects in hypoxic vs. normoxic conditions, as redox activity may vary with oxygen tension .

Q. What validation steps are critical when translating in vitro findings to in vivo models?

  • Dose Equivalency : Calculate in vivo doses based on plasma bioavailability (e.g., 10 mg/kg in mice ≈ 50 μM in vitro).
  • Tissue-Specific Biomarkers : Measure compound accumulation in target organs (e.g., liver, lung) and correlate with phenotypic outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.